molecular formula C12H18F3N3O4 B2490988 1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one; trifluoroacetic acid CAS No. 1354953-64-2

1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one; trifluoroacetic acid

Cat. No.: B2490988
CAS No.: 1354953-64-2
M. Wt: 325.288
InChI Key: ROOQQKWALRIWOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one; trifluoroacetic acid is a compound with the molecular formula C12H18F3N3O4 and a molecular weight of 325.29 g/mol . This compound is known for its unique structure, which includes a piperazine ring, a pyrrolidinone ring, and a trifluoroacetic acid moiety. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

The synthesis of 1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one; trifluoroacetic acid involves several steps. One common synthetic route includes the reaction of piperazine with acetyl chloride to form 1-(2-chloroacetyl)piperazine. This intermediate is then reacted with pyrrolidin-2-one to yield 1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one. Finally, the product is treated with trifluoroacetic acid to obtain the desired compound .

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one; trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one; trifluoroacetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one; trifluoroacetic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The compound may also affect cellular pathways by altering the function of key proteins involved in signal transduction and metabolic processes .

Properties

IUPAC Name

1-(2-piperazin-1-ylacetyl)pyrrolidin-2-one;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2.C2HF3O2/c14-9-2-1-5-13(9)10(15)8-12-6-3-11-4-7-12;3-2(4,5)1(6)7/h11H,1-8H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOQQKWALRIWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C(=O)CN2CCNCC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.